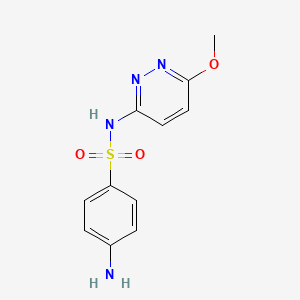

Sulfamethoxypyridazine

Descripción

Historical Context and Evolution in Scientific Inquiry

The journey of sulfonamides began with the discovery of the antibacterial properties of sulfachrysoidine (B1211734) in 1932. karger.com This led to the synthesis of thousands of sulfanilamide (B372717) derivatives, including sulfamethoxypyridazine, which emerged in 1956 as the first sulfonamide that could be administered in a single daily dose due to its long half-life of approximately 34 hours. karger.com Early research focused on its efficacy against a broad spectrum of bacterial infections. ontosight.aidrugbank.com Over time, scientific inquiry has evolved to investigate its mechanism of action, which involves the competitive inhibition of dihydropteroate (B1496061) synthase, an essential enzyme in bacterial folic acid synthesis. nih.govontosight.ai

Relevance in Contemporary Chemical and Biological Research

In modern research, this compound continues to be a relevant molecule for a variety of studies.

Chemical Research:

Synthesis and Characterization: Researchers continue to explore new methods for the synthesis of this compound and its derivatives, such as Schiff bases, to enhance their biological activities. researchgate.netresearchgate.net Characterization is often performed using techniques like FT-IR, 1H-NMR, 13C-NMR, and mass spectroscopy. researchgate.netresearchgate.net The development of novel analytical methods, including liquid chromatography and sequential injection chromatography, for its detection and quantification in various matrices remains an active area of research. researchgate.netnih.govnih.govtandfonline.com

Coordination Chemistry: The ability of this compound to form complexes with metal ions has been investigated. mdpi.com For instance, ruthenium(II) complexes containing this compound have been synthesized and studied for their potential antitumor properties. mdpi.com

Corrosion Inhibition: Studies have explored the use of this compound as a corrosion inhibitor for mild steel in acidic environments. najah.edu

Biological Research:

Antimicrobial and Biological Activities: While its use as a primary antibiotic has diminished due to resistance, research into the antimicrobial potential of new this compound-derived Schiff bases against various pathogenic strains continues. researchgate.netresearchgate.net Beyond its antibacterial properties, it has been investigated for other biological activities, including anti-inflammatory and antidiabetic potential. researchgate.netresearchgate.net

Pharmacokinetics and Metabolism: Understanding the absorption, distribution, metabolism, and excretion of this compound is crucial for its application. nih.gov Research has delved into the biological availability of its different polymorphic forms. nih.gov

Environmental Fate and Degradation: A significant area of contemporary research focuses on the environmental persistence and degradation of this compound. mdpi.comumweltbundesamt.deresearchgate.net Studies have investigated its photodegradation in various aqueous media and its biodegradability. mdpi.comnih.govresearchgate.net The presence of this compound in environmental compartments like rivers and soil is a growing concern, prompting research into its sorption, mobility, and potential for groundwater contamination. researchgate.netresearchgate.net

Scope and Objectives of the Academic Research Outline

This article provides a focused overview of this compound as a chemical compound within the realm of academic research. The primary objective is to present a structured and scientifically accurate account of its historical significance and its continued relevance in modern chemical and biological studies. The scope is strictly limited to the chemical and biological properties and research applications of this compound, excluding clinical or veterinary dosage and safety information. The aim is to offer a comprehensive resource for researchers and academics interested in the scientific journey and contemporary applications of this notable sulfonamide.

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C11H12N4O3S drugbank.com |

| Molecular Weight | 280.31 g/mol nih.gov |

| IUPAC Name | 4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide nih.gov |

| Appearance | White to yellowish-white crystalline powder |

| Melting Point | 182-183 °C |

| Solubility | Slightly soluble in water, soluble in acetone (B3395972) and ethanol |

| pKa | ~7.1 |

Research Findings on this compound

| Research Area | Key Findings |

| Antimicrobial Mechanism | Acts as a competitive inhibitor of dihydropteroate synthase, blocking folic acid synthesis in bacteria. nih.govontosight.ai |

| Environmental Persistence | Found in rivers at concentrations ranging from ng/L to µg/L. mdpi.comresearchgate.net Sensitive to photodegradation, with the rate increasing with pH. mdpi.comresearchgate.net Not readily biodegradable. researchgate.net |

| Sorption in Soil | Sorption is influenced by soil type, temperature, and organic matter content. researchgate.netresearchgate.net |

| Analytical Detection | Methods like LC-MS/MS have been developed for its detection in soil and water with low limits of detection. researchgate.netresearchgate.net |

| Coordination Chemistry | Forms complexes with metals like Ruthenium(II), which have shown potential as antitumor agents. mdpi.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYWMPOKSSWJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023611 | |

| Record name | Sulfamethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-35-3 | |

| Record name | Sulfamethoxypyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamethoxypyridazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamethoxypyridazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13773 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfamethoxypyridazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfamethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamethoxypyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMETHOXYPYRIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T034E4NS2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Sulfamethoxypyridazine Action

Elucidation of Inhibitory Mechanisms at the Molecular Level

The primary antibacterial action of Sulfamethoxypyridazine stems from its role as a competitive inhibitor in the folate biosynthesis pathway, a metabolic route crucial for microbial survival.

Dihydropteroate (B1496061) Synthase Inhibition Pathways

This compound, like other sulfonamide antibiotics, is a structural analog of p-aminobenzoic acid (PABA). biorxiv.org This structural mimicry allows it to competitively inhibit dihydropteroate synthase (DHPS), the enzyme responsible for the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). biorxiv.orgnih.gov The catalytic reaction of DHPS proceeds via an SN1 mechanism, where DHPPP binds to the enzyme first, followed by the elimination of its pyrophosphate group to form a stabilized cationic intermediate, DHP+. nih.gov this compound competes with PABA for binding to this intermediate within the enzyme's active site. biorxiv.orgnih.gov

By binding to the active site, this compound effectively blocks the formation of 7,8-dihydropteroate, a critical precursor in the folate pathway. nih.gov Research on recombinant Pneumocystis carinii DHPS has demonstrated the potent inhibitory capacity of this compound. caymanchem.com

Table 1: Inhibitory Action of this compound on Dihydropteroate Synthase (DHPS)

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| This compound | Recombinant P. carinii DHPS | 17 nM | caymanchem.com |

Folate Biosynthesis Pathway Disruption in Microbial Systems

The inhibition of DHPS by this compound causes a significant disruption of the folate biosynthesis pathway in bacteria and other susceptible microorganisms. biorxiv.org Folates are essential cofactors required for the synthesis of nucleic acids (purines and thymidine) and certain amino acids. proteopedia.org Unlike their mammalian hosts, who acquire folate from their diet, bacteria must synthesize it de novo, making this pathway an excellent target for antimicrobial agents. biorxiv.org

By halting the production of 7,8-dihydropteroate, this compound prevents the subsequent synthesis of dihydrofolic acid and its active form, tetrahydrofolate. biorxiv.org This blockade leads to a depletion of the essential precursors for DNA and RNA synthesis, which in turn inhibits microbial replication and growth. biorxiv.org This mechanism results in a bacteriostatic, rather than bactericidal, effect. One study found that a 50 nM concentration of this compound could inhibit folate biosynthesis in P. carinii by 75%. caymanchem.com

Interactions with Biological Macromolecules

Beyond its enzymatic inhibition, the therapeutic profile of this compound is influenced by its interactions with other biological macromolecules, primarily proteins.

Protein Binding Dynamics and Therapeutic Implications

This compound exhibits binding to plasma proteins, a key pharmacokinetic property that influences its distribution and availability in the body. A study in camels showed that its binding to plasma proteins was concentration-dependent, ranging from 47% to 72%. While specific data for human serum albumin (HSA) binding with this compound is limited, extensive research on other sulfonamides, such as sulfadimethoxine, provides insight into the likely binding dynamics.

Spectroscopic and molecular docking studies on related sulfonamides reveal that they typically bind to Site I of HSA, driven by hydrogen bonds and van der Waals forces. nih.govmdpi.com This interaction is spontaneous and can induce conformational changes in the protein, often observed as a decrease in α-helix content. mdpi.com The binding affinity is a critical factor, as a drug bound to protein is temporarily inactive and non-diffusible. The therapeutic efficacy is determined by the concentration of the free, unbound drug in plasma and tissues. nih.gov

Table 2: Research Findings on the Interaction of Sulfonamides with Human Serum Albumin (HSA)

| Parameter | Observation with Related Sulfonamides (e.g., Sulfadimethoxine) | Therapeutic Implication | Reference |

|---|---|---|---|

| Binding Site | Primarily Site I (hydrophobic cavity) | Competition with other drugs binding to the same site. | nih.govmdpi.com |

| Driving Forces | Hydrogen bonds and van der Waals forces | Determines the stability of the drug-protein complex. | nih.govmdpi.com |

| Binding Constant (Ka) | Temperature-dependent, indicating stability of the complex. For Sulfadimethoxine, Ka was 2.31 × 10-4 L·mol-1 at 298 K. | Influences drug half-life and concentration of free drug. | nih.gov |

| Conformational Change | Induced decrease in α-helix content of HSA. | May affect the binding of other endogenous or exogenous substances. | mdpi.com |

Nucleic Acid Interactions and Conformational Changes

The mechanism of action of this compound does not involve direct interaction with nucleic acids. There is no scientific evidence to suggest that it functions as a groove binder, intercalator, or alkylating agent that would directly bind to DNA or RNA and cause conformational changes.

Instead, its effect on nucleic acids is entirely indirect. By inhibiting the folate biosynthesis pathway, this compound limits the availability of purine (B94841) and thymidylate precursors, which are the essential building blocks for DNA and RNA synthesis. biorxiv.org This downstream effect hinders the replication and transcription processes in microbial cells, ultimately leading to the observed bacteriostatic action. biorxiv.org

Anti-inflammatory and Immunomodulatory Properties: Unraveling Underlying Mechanisms

This compound is utilized in the treatment of certain inflammatory conditions, such as Dermatitis herpetiformis, suggesting it possesses properties beyond its antimicrobial activity. genome.jp While direct mechanistic studies on this compound are not abundant, research on structurally similar sulfonamides provides a strong basis for understanding its anti-inflammatory and immunomodulatory effects.

The proposed mechanisms are multifaceted and involve the modulation of neutrophil function and inflammatory mediators. Studies on drugs like dapsone (B1669823) and sulfapyridine, used for the same conditions, show they can inhibit the myeloperoxidase-H2O2-halide system within neutrophils. nih.gov This action reduces the production of cytotoxic oxidants. Furthermore, other sulfonamides have been shown to decrease the production of reactive oxygen species (ROS), nitric oxide (NO), and the pro-inflammatory cytokine TNF-α. nih.gov Another potential mechanism, observed with sulfasalazine, involves the enhancement of adenosine (B11128) release at inflamed sites, which acts as a potent endogenous anti-inflammatory agent. These collective findings suggest that this compound likely exerts its therapeutic effect in inflammatory diseases by attenuating the damaging activities of neutrophils and suppressing key inflammatory pathways. nih.govnih.govnih.gov

Advanced Pharmacokinetic and Pharmacodynamic Modeling of Sulfamethoxypyridazine

Disposition Kinetics and Compartmental Analysis

The disposition of sulfamethoxypyridazine in the body, which includes its distribution and elimination, can be mathematically described using compartmental models. These models are crucial for predicting the drug's concentration over time in various tissues and fluids.

The pharmacokinetics of this compound and other sulfonamides have been characterized using both single and multi-compartment models in various animal species. The choice of model depends on the drug's distribution characteristics within the specific species.

In goats, the disposition kinetics of this compound following intravenous administration are best described by a two-compartment open model. This indicates that the drug distributes from a central compartment (blood and highly perfused organs) to a peripheral compartment (less perfused tissues) before being eliminated.

In cattle, the pharmacokinetics of sulfonamides like sulfamethoxazole (B1682508) have been analyzed using a one-compartment model following intravenous and oral administration. nih.gov This simpler model assumes that the drug distributes instantaneously throughout the body.

The following table provides an overview of pharmacokinetic models used for sulfonamides in different animal species.

| Animal Species | Compound | Model Type | Key Findings |

| Goats | This compound | Two-compartment | The drug distributes between central and peripheral compartments before elimination. |

| Pigs | Sulfamethazine (B1682506) | Two-compartment | Distribution half-life of 0.46 hours and elimination half-life of 16.9 hours. msdvetmanual.com |

| Pigs | Sulfadiazine (B1682646) | Two-compartment | The plasma concentration-time curve was best described by a two-compartment model. researchgate.net |

| Cattle | Sulfamethoxazole | One-compartment | The drug is assumed to distribute instantaneously throughout the body. nih.gov |

| Lambs | Sulfamethazine | One-compartment | The overall elimination of sulfamethazine followed a one-compartment model. mdpi.com |

Physiological states, particularly renal impairment, can significantly alter the pharmacokinetic parameters of this compound. A study in goats with induced renal impairment demonstrated a marked impact on the drug's elimination. medigraphic.com

In renal-impaired goats, the plasma elimination half-life of this compound was significantly prolonged to 29 hours and 36 minutes, compared to 6 hours and 51 minutes in normal goats. medigraphic.com Consequently, the clearance of the drug was significantly lower in the impaired group (0.25 ml/min/kg) versus the normal group (1 ml/min/kg). medigraphic.com The area under the curve (AUC), which represents the total drug exposure over time, was substantially higher in renal-impaired goats. medigraphic.com However, the volume of distribution remained similar between the two groups, suggesting that renal impairment primarily affects the elimination rather than the distribution of the drug. medigraphic.com

These findings highlight the critical need for dosage adjustments in animals with compromised renal function to avoid potential toxicity due to drug accumulation. For instance, the recommended maintenance dose for renal-impaired goats was considerably lower and administered at a longer interval (13.10 mg/kg every 24 hours) compared to goats with normal renal function (20.1 mg/kg every 8 hours). medigraphic.com

Studies on other sulfonamides in human patients with varying degrees of renal function further support these observations. In patients with renal impairment, the serum half-life of total sulfamethoxazole becomes several times higher than in individuals with normal renal function, leading to an accumulation of its metabolites. nih.gov

The distribution and elimination half-lives of this compound vary significantly across different animal species, reflecting interspecies differences in drug metabolism and excretion.

The following table summarizes the distribution and elimination half-lives of this compound and other sulfonamides in various species.

| Animal Species | Compound | Distribution Half-life (t½α) | Elimination Half-life (t½β) |

| Goats (Normal) | This compound | - | 6 hours, 51 minutes medigraphic.com |

| Goats (Renal Impaired) | This compound | - | 29 hours, 36 minutes medigraphic.com |

| Donkeys | This compound | - | - |

| Broiler Chickens | Sulfamethoxazole | - | 2.83 hours nih.gov |

| Pigs | Sulfamethazine | 0.46 hours msdvetmanual.com | 16.9 hours msdvetmanual.com |

| Cattle | Sulfamethazine | - | 7.46 hours researchgate.net |

| Lambs | Sulfamethazine | - | 7.2 hours mdpi.com |

Metabolism and Biotransformation Pathways

This compound, like other sulfonamides, undergoes extensive metabolism in the body, primarily in the liver. mhmedical.commhmedical.com The biotransformation of these compounds is a crucial step in their detoxification and elimination from the body.

The primary metabolic pathway for this compound and other sulfonamides is N4-acetylation. e3s-conferences.org This process involves the addition of an acetyl group to the N4-nitrogen atom of the sulfanilamide (B372717) moiety, a reaction catalyzed by N-acetyltransferase enzymes. The resulting N4-acetylated metabolite is generally less active and more water-soluble, facilitating its excretion.

In addition to N4-acetylation, other biotransformation pathways for sulfonamides include hydroxylation and conjugation with glucuronic acid. Hydroxylation can occur on the pyrimidine (B1678525) ring, and the resulting hydroxy metabolites can then be conjugated with glucuronic acid to further increase their water solubility for excretion. researchgate.net While these pathways are well-documented for sulfonamides like sulfamethazine and sulfadiazine, specific studies detailing all metabolites of this compound are limited.

The elimination of this compound and its metabolites from the body is a concerted effort of hepatic metabolism and renal excretion. mhmedical.commhmedical.com The liver is the principal site of biotransformation, converting the parent drug into more polar metabolites. mhmedical.com These metabolites, along with a fraction of the unchanged drug, are then transported to the kidneys for excretion in the urine.

The relative contribution of hepatic and renal clearance can vary among different sulfonamides and across species. For many sulfonamides, renal excretion is the dominant route of elimination for both the parent drug and its metabolites. nih.gov The renal clearance of sulfonamides can involve glomerular filtration, active tubular secretion, and passive tubular reabsorption. The extent of tubular reabsorption is influenced by the physicochemical properties of the sulfonamide, such as its lipid solubility and pKa, as well as the urinary pH.

Glucuronidation and Other Conjugation Mechanisms

The biotransformation of this compound, like other sulfonamides, involves Phase II conjugation reactions, which are critical for increasing the water solubility of the drug and facilitating its excretion from the body. The primary conjugation mechanism for many sulfonamides is N-glucuronidation. This process involves the transfer of glucuronic acid from the activated co-factor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the drug molecule. The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver.

For sulfonamides, glucuronidation can occur at the N1-position of the sulfonamide group or the N4-amino group. The resulting glucuronide conjugates are significantly more polar and are readily eliminated in the urine and, to a lesser extent, in the bile. While specific studies detailing the exact UGT isoforms involved in this compound metabolism are not extensively documented, the general pathway is a well-established metabolic route for this class of drugs.

Pharmacodynamic Correlates and Efficacy Modeling

The antibacterial effect of this compound is directly related to its concentration at the site of infection over time. Pharmacodynamic models aim to correlate these exposure metrics with the intensity of the antibacterial effect, providing a basis for optimizing treatment regimens.

Sulfonamides, including this compound, are generally considered bacteriostatic agents. Their mechanism of action is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. As bacteria are unable to utilize pre-formed folic acid from their environment, this inhibition halts the production of nucleotides and amino acids, thereby stopping bacterial growth and replication.

The efficacy of bacteriostatic antibiotics is often dependent on the duration of time that the drug concentration remains above the minimum inhibitory concentration (MIC) for the target pathogen (%T > MIC). The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

While specific time-kill curve analyses for this compound are not widely available in recent literature, the principle of concentration-dependent bacteriostasis applies. The inhibitory effects are directly related to the concentration of the drug. At concentrations at or above the MIC, bacterial growth is inhibited. Below the MIC, the antibacterial effect is diminished or absent. The long half-life of this compound is a key pharmacokinetic property that helps maintain plasma concentrations above the MIC for an extended period. In a murine model of Pneumocystis carinii pneumonia, this compound was found to be significantly more effective than sulfamethoxazole, a difference potentially attributable to its longer half-life.

Table 1: General Pharmacodynamic Parameters for Bacteriostatic Agents

| Parameter | Description | Relevance to this compound |

| MIC | Minimum Inhibitory Concentration | The benchmark concentration needed to inhibit bacterial growth. |

| %T > MIC | Time Above MIC | The primary pharmacodynamic index linked to the efficacy of bacteriostatic drugs. |

| Bacteriostatic Action | Inhibition of Growth | The drug stops bacterial replication rather than directly killing the organisms. |

This table presents general concepts applicable to bacteriostatic antibiotics like this compound.

The antibacterial activity of this compound can be significantly enhanced when it is co-administered with other agents, most notably trimethoprim (B1683648). This combination results in a synergistic effect, where the combined antimicrobial activity is greater than the sum of the effects of each drug administered alone.

The mechanism behind this synergy lies in the sequential blockade of the same metabolic pathway: bacterial folic acid synthesis. youtube.commsdmanuals.com As previously mentioned, this compound inhibits dihydropteroate synthase. Trimethoprim acts on a subsequent step in the same pathway, inhibiting the enzyme dihydrofolate reductase (DHFR). youtube.commsdmanuals.com This enzyme is responsible for converting dihydrofolic acid to tetrahydrofolic acid, a crucial co-factor for the synthesis of purines and ultimately bacterial DNA. researchgate.net

By inhibiting two distinct steps in this essential pathway, the combination of a sulfonamide and trimethoprim delivers a potent one-two punch that is often bactericidal, whereas each agent alone is typically bacteriostatic. youtube.commsdmanuals.com This dual blockade makes it much more difficult for bacteria to develop resistance. Recent research has further elucidated this relationship, demonstrating a mutual potentiation where trimethoprim also enhances the activity of the sulfonamide by causing a metabolic feedback loop that inhibits the synthesis of a folate precursor. researchgate.netnih.gov

This synergistic principle is the basis for the widely used combination drug co-trimoxazole (B1683656) (trimethoprim/sulfamethoxazole). Although specific pharmacodynamic modeling studies for the this compound-trimethoprim combination are limited, the fundamental mechanism of synergy is expected to be identical. nih.gov The increasing demand for effective combination therapies to combat antimicrobial resistance underscores the continued importance of this strategy. openpr.com

Sulfamethoxypyridazine in the Context of Antimicrobial Resistance

Mechanisms of Resistance to Sulfamethoxypyridazine

Resistance to this compound, like other sulfonamides, is primarily achieved through three main strategies: modification of the drug target, active removal of the drug from the bacterial cell, and acquisition of resistance genes via mobile genetic elements.

The primary target of this compound is dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. This enzyme catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. This compound acts as a competitive inhibitor of DHPS by mimicking the structure of its natural substrate, pABA.

Bacteria can develop resistance through mutations in the chromosomal folP gene, which encodes for the DHPS enzyme. These mutations lead to amino acid substitutions in the enzyme's active site, reducing the binding affinity of this compound without significantly compromising the enzyme's ability to bind pABA. This selective disadvantage for the inhibitor allows the bacterium to continue folate synthesis even in the presence of the drug. While laboratory-induced mutations can sometimes result in a less efficient enzyme, clinically resistant strains often acquire compensatory mutations that restore normal enzymatic function, ensuring the bacterium's survival and propagation.

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. This mechanism prevents the intracellular accumulation of the drug to a concentration that would be inhibitory. Several families of efflux pumps have been identified in both Gram-positive and Gram-negative bacteria, and they can confer resistance to multiple classes of antibiotics.

While the role of efflux pumps in resistance to other antibiotic classes is well-established, their specific contribution to this compound resistance is an area of ongoing research. Some studies have suggested the involvement of efflux systems in sulfonamide resistance, often in concert with other resistance mechanisms. For example, the overexpression of certain efflux pumps can contribute to reduced susceptibility to sulfonamides by actively extruding the drug from the cytoplasm. However, detailed studies focusing specifically on the interaction between this compound and various bacterial efflux pumps are needed to fully elucidate their clinical significance.

The most significant and widespread mechanism of resistance to this compound is the acquisition of resistance genes through horizontal gene transfer, primarily mediated by plasmids. nih.gov These extrachromosomal DNA elements can be readily exchanged between different bacterial species, facilitating the rapid dissemination of resistance.

The key players in plasmid-mediated sulfonamide resistance are the sul genes (sul1, sul2, and sul3). These genes encode for alternative, drug-resistant forms of the DHPS enzyme. The DHPS enzymes produced from sul genes have a very low affinity for sulfonamides, including this compound, but retain their ability to bind pABA and carry out the normal enzymatic reaction. Consequently, bacteria harboring these plasmids can synthesize folic acid and grow unimpeded in the presence of the antibiotic.

These sul genes are often located on mobile genetic elements such as transposons and integrons, which can be embedded within plasmids. This genetic arrangement facilitates not only the transfer of sulfonamide resistance but also the co-transfer of resistance genes for other classes of antibiotics, leading to the emergence of multidrug-resistant strains.

Epidemiological Studies of this compound Resistance

The widespread use of sulfonamides in both human and veterinary medicine has created a strong selective pressure for the emergence and spread of resistant bacteria. Epidemiological surveillance is essential to monitor the prevalence of this compound resistance in various settings and to understand the trends over time.

Sulfonamides, including this compound, have been extensively used in veterinary medicine for therapeutic and prophylactic purposes in livestock such as cattle, swine, and poultry. This use contributes to the development of a reservoir of resistant bacteria and resistance genes in animal populations. Studies have shown a high prevalence of sulfonamide resistance genes in bacteria isolated from farm animals.

Table 1: Prevalence of Sulfonamide Resistance Genes in E. coli and Salmonella from Swine and Chickens in Canada (2003-2005)

| Gene | Host | Bacterial Species | Prevalence (%) |

|---|---|---|---|

| sul1 | Swine | E. coli | 36.7 |

| sul1 | Swine | Salmonella | 78.3 |

| sul1 | Chicken | E. coli | 57.1 |

| sul1 | Chicken | Salmonella | 33.3 |

| sul2 | Swine | E. coli | 78.9 |

| sul2 | Swine | Salmonella | 17.4 |

| sul2 | Chicken | E. coli | 85.7 |

| sul2 | Chicken | Salmonella | 16.7 |

| sul3 | Swine | E. coli | 36.7 |

| sul3 | Swine | Salmonella | 4.3 |

| sul3 | Chicken | E. coli | 1.4 |

| sul3 | Chicken | Salmonella | 0.0 |

Data adapted from a study on isolates from abattoirs in Ontario and Québec, Canada. asm.org

The application of animal manure as fertilizer can introduce these resistant bacteria and genes into the soil, leading to environmental contamination. plos.org Sulfonamide resistance genes have been detected in agricultural soils, rivers, and wastewater treatment plant effluents, highlighting the environmental dimension of this resistance problem. plos.orgfrontiersin.orgmdpi.com The presence of these genes in the environment raises concerns about their potential to be transferred to human pathogens.

Table 2: Abundance of Sulfonamide Resistance Genes in Wastewater and River Water

| Gene | Source | Median Relative Abundance (% to 16S rRNA gene) |

|---|---|---|

| sul1 | WWTP Effluent | 0.55 |

| sul2 | WWTP Effluent | 0.77 |

| intI1 | WWTP Effluent | 0.65 |

Data from a study on a river system impacted by a wastewater treatment plant (WWTP). frontiersin.orgufz.de

Tracking the prevalence of this compound resistance over time is critical for assessing the impact of antibiotic use policies and for predicting future trends. While specific longitudinal data for this compound is limited, studies on the prevalence of sulfonamide resistance genes in livestock can provide valuable insights.

For example, a study in Canada between 2003 and 2005 showed a significant increase in the prevalence of the sul3 gene, while the prevalence of sul1 and sul2 remained relatively stable during this period. asm.org More recent global analyses have indicated a dramatic increase in antibiotic resistance in livestock in low- and middle-income countries between 2000 and 2018, with the proportion of antimicrobials with resistance rates higher than 50% rising significantly in chickens and pigs. nih.gov

In contrast, some studies in veterinary settings have observed decreasing temporal trends in resistance to certain sulfonamides. For instance, a study on Staphylococcus spp. isolated from canine specimens between 1993 and 2009 reported a significant decreasing trend in resistance to sulfadiazine (B1682646). nih.gov These varying trends underscore the complex dynamics of antimicrobial resistance, which are influenced by factors such as antibiotic prescribing practices, animal husbandry, and geographical location. Continuous and systematic surveillance is necessary to monitor these trends and to inform evidence-based interventions to mitigate the spread of this compound resistance.

Strategies to Combat this compound Resistance

The rise of microbial resistance to this compound and other sulfonamides necessitates the development of effective strategies to preserve their therapeutic value. Research efforts are concentrated on several key areas, including the use of combination therapies to create synergistic effects, the chemical modification of the this compound molecule to create novel and more potent derivatives, and understanding the role of agricultural practices in the spread of resistance.

Combination Therapies and Synergistic Approaches

A primary strategy to combat resistance and enhance antimicrobial efficacy is the use of combination therapy. nih.gov This approach involves pairing a sulfonamide with another agent that inhibits a different step in the same essential metabolic pathway, creating a synergistic effect where the combined action is greater than the sum of the individual actions. frontiersin.org

The classic and most widely studied example of this approach is the combination of a sulfonamide, such as sulfamethoxazole (B1682508), with trimethoprim (B1683648). nih.gov Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), blocking the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of folic acid. nih.govnih.gov Trimethoprim inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolate to tetrahydrofolate, the active form of the vitamin. nih.gov By blocking two sequential steps, this combination severely disrupts the folic acid synthesis pathway, which is crucial for bacterial survival.

This dual blockade provides several advantages:

Enhanced Potency: The combination is often bactericidal, whereas sulfonamides alone are typically bacteriostatic.

Broadened Spectrum: The combination can be effective against a wider range of microorganisms.

Reduced Resistance Development: It is statistically less likely for a bacterium to simultaneously develop mutations that confer resistance to both drugs. elifesciences.orgnih.gov In vitro studies have demonstrated that when a doubly sensitive organism is exposed to both sulfamethoxazole and trimethoprim, the organism is eliminated without the emergence of resistance, whereas exposure to either drug alone readily allows for resistance to develop. nih.gov

Research has demonstrated that the synergy is driven by mutual potentiation; not only does the sulfonamide limit the production of dihydrofolate for trimethoprim to act upon, but trimethoprim's inhibition of tetrahydrofolate production also limits the synthesis of a key precursor needed for the pathway, thereby potentiating the sulfonamide's activity. nih.gov Other combinations have also been explored, such as pairing sulfamethoxazole-trimethoprim with rifampicin (B610482) for treating methicillin-resistant Staphylococcus aureus (MRSA) infections, which has shown effectiveness in in-vitro models. plos.org

In Vitro Efficacy of Combination Therapy Against MRSA

This table illustrates the results of an in vitro pharmacodynamic model comparing monotherapy with combination therapy against various strains of Methicillin-Resistant Staphylococcus aureus (MRSA) over 24 hours. Data is based on findings from studies on sulfamethoxazole-trimethoprim (ST) and rifampicin (RFP) combinations. plos.org

| Bacterial Strain | Therapy | Observed Outcome |

|---|---|---|

| ST-Susceptible MRSA | ST Monotherapy | > 3-log10 reduction in bacterial count |

| ST-Susceptible MRSA | RFP Monotherapy | Initial reduction followed by regrowth at 24h |

| ST-Susceptible MRSA | ST + RFP Combination | > 3-log10 reduction in bacterial count; no regrowth |

| ST-Resistant MRSA | ST Monotherapy | Ineffective |

| ST-Resistant MRSA | RFP Monotherapy | Initial reduction followed by regrowth at 24h |

| ST-Resistant MRSA | ST + RFP Combination | > 3-log10 reduction in bacterial count; no regrowth |

Development of Novel Analogues and Derivatives

Chemical modification of existing antibiotics is a crucial avenue for overcoming microbial resistance. The development of novel analogues and derivatives of sulfonamides aims to create molecules with enhanced activity, improved pharmacological properties, or a mechanism of action that circumvents existing resistance mechanisms. the-microbiologist.com

Researchers have successfully synthesized a variety of new derivatives based on sulfonamide scaffolds like sulfamethoxazole and the pyridazine (B1198779) ring structure found in this compound. nih.govnih.gov These efforts often involve:

Modifying the Sulfonamide Core: Introducing different functional groups to the sulfonamide structure can alter its binding affinity for the target enzyme (DHPS) or its ability to enter the bacterial cell.

Creating Hybrid Molecules: Fusing the sulfonamide pharmacophore with other biologically active molecules can lead to compounds with dual mechanisms of action. For instance, new sulfonamide derivatives of trimetazidine (B612337) have been synthesized, combining the antibacterial properties of sulfonamides with the pharmacological benefits of trimetazidine. mdpi.com

Synthesis of Prodrugs: Converting the active drug into a prodrug can improve its delivery and release at the site of infection.

For example, a series of new derivatives based on sulfamethoxazole were designed and synthesized, with their structures confirmed by IR, 1H, and 13C NMR spectroscopy. nih.gov Some of these novel compounds, such as certain hydrazone derivatives, demonstrated promising antimicrobial properties against Gram-positive bacteria, including strains of Staphylococcus aureus and Bacillus cereus. nih.gov Similarly, new pyridazine derivatives have been synthesized and evaluated for biological activity, highlighting the versatility of this heterocyclic ring in medicinal chemistry. nih.gov This continuous exploration into the synthesis of new analogues provides a pipeline of potential candidates to combat bacteria that have become resistant to older sulfonamides. nih.govsemanticscholar.org

Impact of Agricultural Practices on Resistance Development

The extensive use of sulfonamides, including this compound, in veterinary medicine for disease prevention and growth promotion in livestock is a significant contributor to the environmental burden of antimicrobial resistance. openpr.comnih.gov A large percentage of antibiotics administered to animals are not fully absorbed and are excreted in manure. nih.gov When this manure is subsequently used as fertilizer, it introduces both the antibiotic compounds and resistant bacteria into agricultural soils. nih.govcabidigitallibrary.org

This practice creates a selective pressure in the soil environment, promoting the proliferation of bacteria that carry sulfonamide resistance genes, primarily sul1 and sul2. nih.gov These genes code for alternative, resistant forms of the dihydropteroate synthase (DHPS) enzyme, rendering sulfonamides ineffective. nih.gov Studies have shown that repeated application of manure containing sulfonamides leads to a significant accumulation of these resistance genes in the soil. nih.gov For example, soil treated with manure containing sulfadiazine showed an increase in sul1 abundance by more than three orders of magnitude compared to untreated soil. nih.gov

This agricultural reservoir of resistance genes poses a risk to human health, as these genes can be transferred to human pathogens through various environmental pathways. cabidigitallibrary.org The genes are often located on mobile genetic elements like plasmids and integrons, which facilitates their transfer between different bacterial species (horizontal gene transfer). nih.govmdpi.com The presence of antibiotic residues, even at low levels, can be sufficient to select for resistant bacterial populations in the soil. cabidigitallibrary.org Consequently, strategies to combat resistance must include addressing agricultural practices. This involves promoting more prudent use of antibiotics in livestock, developing effective methods for treating animal manure to degrade antibiotic residues and inactivate resistant bacteria, and monitoring agricultural environments for the presence of resistance genes.

Abundance of Sulfonamide Resistance Genes in Agricultural Soil

This table shows the relative abundance of sulfonamide resistance genes (sul1 and sul2) in agricultural soil following different treatments, demonstrating the impact of manure containing sulfadiazine (SDZ). Gene copies are normalized per 16S rRNA gene copy. Data is conceptualized from findings reported in studies on the agricultural spread of resistance. nih.gov

| Treatment Group | Description | Relative Abundance of sul1 (log copies) | Relative Abundance of sul2 (log copies) |

|---|---|---|---|

| Control | Untreated Soil | -5.2 | -4.8 |

| Manure Only | Soil treated with antibiotic-free manure | -4.9 | -4.1 |

| SDZ-Manure (1st App.) | Soil after one application of SDZ-containing manure | -3.1 | -2.5 |

| SDZ-Manure (3rd App.) | Soil after three applications of SDZ-containing manure | -2.0 | -1.9 |

Environmental Chemistry and Ecotoxicology of Sulfamethoxypyridazine

Occurrence and Distribution in Environmental Compartments

The presence of Sulfamethoxypyridazine in the environment is a direct consequence of its application in animal husbandry. nih.gov Incomplete metabolism in animals leads to the excretion of the parent compound and its metabolites into manure, which is often used as fertilizer, leading to its introduction into soil and aquatic systems. nih.govacs.org

Presence in Aquatic Ecosystems (Surface Water, Groundwater, Wastewater)

This compound is frequently detected in various aquatic environments, including surface water, groundwater, and wastewater effluents. researchgate.netresearchgate.net Conventional wastewater treatment plants (WWTPs) are often inefficient at completely removing sulfonamides, leading to their release into receiving water bodies. nih.govnih.gov

In a study of surface waters in Northwestern Spain, this compound was detected in 37 out of 314 river water samples, with a maximum concentration of 11.2 ng/L. nih.govmdpi.com The study noted that the highest number of positive samples were found downstream from WWTP discharge points. nih.gov Research in a drinking water resource area found this compound concentrations in groundwater to be higher than other tested sulfonamides, ranging from 7 to 30 ng/L. researchgate.net The high hydrophilicity of sulfonamides facilitates their entry into various water environments through drainage and rainwater. nih.gov

| Environmental Compartment | Location | Concentration Range |

|---|---|---|

| Surface Water (River) | Northwestern Spain | Up to 11.2 ng/L nih.govmdpi.com |

| Groundwater | Drinking Water Resource Area (Specific location not detailed) | 7 - 30 ng/L researchgate.net |

Detection in Soil and Sediment Matrices

Once introduced into the terrestrial environment, primarily through the application of contaminated manure as fertilizer, this compound can be detected in soil and subsequently in sediments. researchgate.netresearchgate.net Its fate in the soil governs its potential to leach into water systems. researchgate.net

The adsorption and desorption behavior of this compound have been studied in agricultural soils. nih.gov Adsorption is often linear, and the distribution coefficient (Kd) has been found to range from 0.9 to 26.0 L kg-1. nih.gov A multiple regression analysis indicated that 78% of the variance in this adsorption was explained by the soil organic carbon and exchangeable magnesium content. nih.gov Desorption rates can reach up to 24%, suggesting a potential for mobility and transport within the soil profile. nih.gov In surface sediments of rivers and coastal environments, sulfonamides like sulfamethoxazole (B1682508) and sulfamethazine (B1682506) are regularly detected, indicating that these matrices act as sinks for such contaminants. nih.gov

Bioaccumulation and Uptake in Terrestrial and Aquatic Organisms

The potential for this compound to be taken up by living organisms is a key aspect of its ecotoxicological profile. researchgate.net While sulfonamides are generally considered to have low bioaccumulation potential, their continuous presence in aquatic environments can lead to uptake by aquatic life. researchgate.net

Studies have shown that sulfonamides can accumulate in various fish species. researchgate.net The presence of sediment can influence this process; for the related compound sulfamethoxazole, the presence of sediment particles was found to reduce its bioaccumulation in zebrafish (Danio rerio) by 13–28%. researchgate.net This is attributed to the competition for the antibiotic between the sediment and the organism. researchgate.net Despite this, the residual amounts of sulfonamides in the water can still pose a potential risk to ecosystems through the food chain. nih.gov

Degradation and Transformation Pathways in the Environment

This compound can be transformed in the environment through both abiotic and biotic processes. Its persistence is a concern, as many sulfonamides are not readily biodegradable. nih.govnih.gov

Photodegradation Mechanisms and Photoproduct Identification

Photodegradation, or the breakdown of compounds by light, is a significant pathway for the removal of sulfonamides from aquatic environments. nih.gov The direct photolysis of this compound under simulated sunlight has been shown to follow pseudo-first-order kinetics, although it is slower compared to other sulfonamides. nih.gov

The process can be enhanced by advanced oxidation processes (AOPs), such as the UV/persulfate system or ozonation. researchgate.netresearchgate.net In these processes, highly reactive species like hydroxyl radicals (HO•) and sulfate (B86663) radicals (SO₄⁻•) are generated, which accelerate the degradation of the parent compound. nih.govresearchgate.net Key degradation pathways for this compound include:

Hydroxylation of the aromatic ring

Extrusion of Sulfur dioxide (SO₂)

Oxidation of the amino group (NH₂)

Cleavage of the N-S bond nih.gov

Several transformation products have been identified during the photodegradation process, though their specific structures can be complex and vary depending on the reaction conditions. nih.govdntb.gov.ua It is important to note that some of these intermediate photoproducts may exhibit higher toxicity than the original this compound molecule. nih.gov

Biodegradation Processes in Diverse Environmental Media

The biodegradation of sulfonamides in the environment is often slow and incomplete. nih.govicm.edu.pl this compound has been shown to be persistent during anaerobic fermentation processes, unlike other sulfonamides such as sulfadiazine (B1682646) which are nearly completely eliminated. acs.org The removal of sulfonamides depends on various factors, including the specific compound, its initial concentration, environmental properties (water or soil), and the microbial communities present. nih.gov

Ecotoxicological Impact on Non-Target Organisms

The presence of this compound and other sulfonamides in the environment can exert ecotoxicological effects on a range of non-target organisms. Even at low concentrations, which may not cause acute toxicity, the cumulative and long-term exposure to these compounds poses a potential threat to ecosystem health nih.gov.

Aquatic organisms, particularly primary producers, are susceptible to the effects of sulfonamide antibiotics. Algae and cyanobacteria are often the most sensitive organisms. The toxicity mechanism in these photosynthetic organisms is similar to the antibacterial mode of action, which involves the inhibition of dihydrofolate synthase, an enzyme essential for folic acid synthesis. This, in turn, disrupts nucleic acid synthesis and inhibits growth.

While specific toxicity data for this compound is limited, data for structurally similar sulfonamides like sulfamethoxazole (SMX) and sulfadiazine (SDZ) provide insight into its potential impact. For instance, SMX has been classified as "very toxic" to aquatic organisms, with a 96-hour median effective concentration (EC50) for the green alga Raphidocelis subcapitata calculated at 0.49 mg/L nih.gov. Cyanobacteria have been shown to be more vulnerable to some antibiotics than green algae researchgate.net. Invertebrates such as Daphnia magna are also affected, although often at higher concentrations compared to algae. Fish generally exhibit the lowest sensitivity among aquatic biota to the acute effects of sulfonamides nih.gov. Chronic exposure, however, can lead to negative histopathological changes and genotoxicity in various aquatic organisms nih.gov.

| Organism | Compound | Endpoint | Concentration (mg/L) | Reference |

|---|---|---|---|---|

| Green Algae (R. subcapitata) | Sulfamethoxazole (SMX) | 96-h EC50 | 0.49 | nih.gov |

| Green Algae (Scenedesmus obliquus) | SMX & Sulfamethazine Mixture | 96-h EC50 | 0.15 | nih.gov |

| Duckweed (Lemna minor) | Sulfamethoxazole (SMX) | EC50 | 0.081 | nih.gov |

| Daphnid (Daphnia magna) | Sulfadiazine (SDZ) | 48-h EC50 (pH 6.0) | 11.93 | nih.gov |

| Daphnid (Daphnia magna) | Sulfadiazine (SDZ) | 48-h EC50 (pH 8.5) | 273.51 | nih.gov |

| Daphnid (Daphnia magna) | Sulfamethazine (SMZ) | 21-d NOEC (Reproduction) | 1.563 | nih.gov |

Sulfonamides introduced into terrestrial environments, often through the application of manure from treated livestock, can impact soil health. These antibiotics can alter the structure and activity of soil microbial communities. Studies have shown that the presence of sulfonamides can inhibit microbial activity and respiration, with the effects being dependent on the concentration and duration of exposure. This can lead to pollution-induced community tolerance (PICT), where the bacterial communities develop increased tolerance to the antibiotic.

The impact of this compound on plants is complex. Research on Arabidopsis thaliana has shown that certain sulfonamides, including this compound, can act as plant immune-priming compounds, increasing the plant's resistance to bacterial pathogens. However, these same compounds can also have a negative impact on plant development. By inhibiting folate biosynthesis, sulfonamides can prevent seed germination and suppress plant growth, particularly at higher concentrations. The effects on crops can be variable; for example, high concentrations of sulfamethoxazole have been shown to decrease the height of tomato and cucumber plants.

The acute toxicity of this compound and other sulfonamides to higher aquatic organisms like fish is generally low. The median lethal concentration (LC50), which is the concentration that kills 50% of a test population, is often high for these compounds in fish.

However, the primary concern in environmental settings is chronic toxicity resulting from long-term exposure to low, sublethal concentrations (ng/L to µg/L range) that are frequently detected in aquatic systems nih.gov. Chronic exposure can lead to subtle but significant impacts, such as reduced reproductive output in invertebrates and histopathological changes in fish nih.gov. For crustaceans like Daphnia magna, the No Observed Effect Concentration (NOEC) for reproduction is often significantly lower than the concentrations causing acute immobilization or death nih.gov. Although specific chronic toxicity data for this compound are scarce, the data from related sulfonamides suggest a potential risk to aquatic ecosystems from long-term exposure nih.govnih.gov.

In the environment, organisms are rarely exposed to a single chemical. This compound is often present in a mixture with other antibiotics, pesticides, heavy metals, and various other contaminants. The combined effect of these mixtures can be difficult to predict and may not be simply additive.

Interactions between chemicals can be:

Additive: The combined effect is equal to the sum of the individual effects.

Synergistic: The combined effect is greater than the sum of the individual effects.

Antagonistic: The combined effect is less than the sum of the individual effects.

Studies on antibiotic mixtures have revealed all three types of interactions. For example, additive effects have been observed between sulfonamides and quinolones, while synergistic effects can occur between sulfonamides and their potentiators like trimethoprim (B1683648), or with certain β-lactam antibiotics. Conversely, antagonistic effects have been noted between sulfonamides and tetracyclines. The nature of the interaction often depends on the specific compounds in the mixture and their respective concentrations. The complexity of these interactions highlights the challenge in accurately assessing the environmental risk of chemical mixtures.

Analytical Methodologies for Sulfamethoxypyridazine Quantification and Characterization

Chromatographic Techniques and Advancements

Chromatography, a powerful separation technique, is central to the analysis of sulfamethoxypyridazine. Both liquid and gas chromatography have been employed, with significant advancements in instrumentation leading to enhanced performance.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV, Fluorescence, MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the determination of sulfonamides like this compound. Its versatility is enhanced by the variety of detectors that can be coupled with the system, each offering distinct advantages in sensitivity and selectivity.

UV Detection: HPLC with Ultraviolet (UV) detection is a widely used method for the analysis of this compound. For instance, a study on the determination of various sulfonamides in feed utilized HPLC with a UV detector. nih.gov While robust and cost-effective, the sensitivity of UV detection may be limited for trace-level analysis, with limits of quantitation (LOQ) often in the range of 20 to 50 ng/mL. americanpharmaceuticalreview.com

Fluorescence Detection: To enhance sensitivity, derivatization of sulfonamides with fluorescent agents can be performed prior to HPLC analysis with a fluorescence detector (FLD). A method developed for the simultaneous analysis of eight sulfonamides, including this compound, in honey employed this technique. nih.gov After derivatization with fluorescamine (B152294), the method achieved a limit of detection (LOD) of 0.002 mg kg⁻¹ and a limit of quantitation (LOQ) of 0.005 mg kg⁻¹ for this compound. nih.gov The excitation and emission wavelengths for the derivatives were 405 and 495 nm, respectively. nih.gov Another study analyzing five sulfonamides in non-target feeds using HPLC-FLD after precolumn derivatization with fluorescamine reported satisfactory recoveries (79.3–114.0%) and low limits of detection (34.5–79.5 µg/kg). nih.gov

Mass Spectrometry (MS/MS) Detection: The coupling of HPLC with tandem mass spectrometry (MS/MS) provides the highest level of sensitivity and selectivity. This technique is particularly valuable for complex matrices and for confirming the identity of the analyte. LC-MS/MS methods have been successfully used for the multi-residue quantification of sulfonamides in feeds. nih.gov

| Parameter | HPLC-UV | HPLC-FLD (with Derivatization) |

| Principle | Measures the absorption of UV light by the analyte. | Measures the fluorescence emitted by the derivatized analyte. |

| Sensitivity | Moderate (LOQ ~20-50 ng/mL) americanpharmaceuticalreview.com | High (LOQ ~0.005 mg/kg) nih.gov |

| Selectivity | Moderate | High |

| Derivatization | Not required | Required (e.g., with fluorescamine) nih.gov |

| Application Example | Determination of sulfonamides in animal feed. nih.gov | Determination of sulfonamides in honey and feed. nih.govnih.gov |

Gas Chromatography (GC) Applications and Limitations

Gas Chromatography (GC) is another powerful analytical tool for separating and analyzing volatile compounds. Its applications in the pharmaceutical industry are extensive, including impurity profiling, residual solvent analysis, and stability testing. drawellanalytical.comscirp.org

However, the application of GC for the direct analysis of this compound is limited due to the compound's low volatility and thermal instability. To be analyzed by GC, non-volatile compounds must be converted into volatile derivatives. researchgate.net This derivatization step can be complex and may introduce variability into the analysis. For this reason, liquid chromatography methods are generally preferred for the analysis of sulfonamides.

| Aspect | Description |

| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. |

| Applications in Pharma | Impurity analysis, residual solvent analysis, pharmacokinetic studies. drawellanalytical.com |

| Limitations for this compound | Low volatility and thermal instability of the compound necessitate a derivatization step to make it suitable for GC analysis. researchgate.net |

| Alternative | High-Performance Liquid Chromatography (HPLC) is generally the preferred method for sulfonamide analysis. |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle sizes in the stationary phase, offers significant advantages over conventional HPLC, including higher resolution, increased speed, and greater sensitivity. measurlabs.com When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes an exceptionally powerful tool for trace analysis. dovepress.com This combination is highly effective for detecting and quantifying low levels of substances in complex matrices. measurlabs.com

The enhanced sensitivity of UPLC-MS/MS allows for the detection of analytes at very low concentrations, often in the range of nanograms per liter (ng/L) or nanograms per gram (ng/g). nih.gov For example, a UPLC-MS/MS method for analyzing 47 psychotropic medications in environmental samples achieved limits of quantitation ranging from 0.08 ng/L to 2.27 ng/L in water and 0.07 ng/g to 3.65 ng/g in sludge and sediment. nih.gov The high selectivity of tandem mass spectrometry minimizes interferences from the sample matrix, ensuring accurate quantification. A fast and sensitive UHPLC-MS/MS method for the determination of 16 sulfonamides in animal feeds reported limits of quantification in the range of 0.5 to 20 µg/kg. oup.com

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step in the analytical workflow, aimed at isolating the target analyte from the sample matrix and concentrating it to a level suitable for detection.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology

The QuEChERS method is a streamlined sample preparation technique that has gained widespread use, particularly for the analysis of pesticide residues in food. The name is an acronym for Quick, Easy, Cheap, Effective, Rugged, and Safe. springernature.commeasurlabs.com The procedure typically involves an initial extraction with an organic solvent, such as acetonitrile (B52724), followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride to separate the organic and aqueous layers. researchgate.net A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses sorbents to remove interfering matrix components like fats, sugars, and pigments. youtube.com

The general steps of the QuEChERS method are:

Homogenization of the sample. youtube.com

Extraction with a solvent (e.g., acetonitrile) and partitioning with salts. researchgate.netyoutube.com

Centrifugation to separate the layers. youtube.com

Cleanup of the supernatant using dispersive SPE. youtube.com

Analysis of the final extract by a chromatographic technique. measurlabs.com

Solid-Phase Extraction (SPE) and Miniaturized Approaches

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that offers advantages over traditional liquid-liquid extraction in terms of simplicity, efficiency, and reduced solvent consumption. eurekaselect.comresearchgate.net The basic principle of SPE involves the partitioning of analytes between a solid sorbent and a liquid sample. The process typically consists of four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. researchgate.net

In recent years, there has been a trend towards the miniaturization of SPE techniques to further reduce solvent use and sample volume, aligning with the principles of green analytical chemistry. nih.gov These miniaturized approaches include:

Solid-Phase Microextraction (SPME): This technique uses a coated fiber to extract analytes directly from a sample. nih.gov

Microextraction by Packed Sorbent (MEPS): A miniaturized version of SPE where the sorbent is packed into a syringe. mdpi.com

Dispersive Solid-Phase Extraction (d-SPE): As used in the QuEChERS method, this involves mixing the sorbent directly with the sample extract. nih.gov

These miniaturized techniques offer benefits such as reduced sample and solvent requirements, faster extraction times, and lower costs. nih.govmdpi.com

| Technique | Description | Key Advantages |

| QuEChERS | A two-step process involving solvent extraction with salting-out followed by dispersive SPE for cleanup. researchgate.net | Fast, simple, low solvent consumption, and effective for a wide range of analytes. springernature.commeasurlabs.com |

| Solid-Phase Extraction (SPE) | A four-step process (conditioning, loading, washing, eluting) using a packed sorbent bed to isolate analytes. researchgate.net | High throughput, good reproducibility, and efficient cleanup. eurekaselect.comresearchgate.net |

| Miniaturized SPE | Includes techniques like SPME and MEPS that use smaller amounts of sorbent and sample. nih.govttcenter.ir | Minimal sample and solvent use, environmentally friendly, and high sensitivity. nih.gov |

Liquid-Liquid Extraction and Microextraction Methods

Liquid-liquid extraction (LLE) and its miniaturized versions, known as microextraction techniques, are pivotal in the sample preparation process for the quantification of this compound in various matrices. These methods aim to isolate the analyte from complex sample constituents that could interfere with subsequent analysis.

Liquid-Liquid Extraction (LLE) is a conventional method that relies on the differential partitioning of a compound between two immiscible liquid phases. For sulfonamides like this compound, this typically involves extraction from an aqueous sample into an organic solvent. The choice of solvent is critical and depends on the polarity of the target analyte and the sample matrix.

Microextraction techniques have gained prominence as they offer significant advantages over traditional LLE, including reduced solvent consumption, lower cost, and simplicity. mdpi.com These methods are categorized into several types, each with its own set of principles and applications.

Dispersive Liquid-Liquid Microextraction (DLLME) : This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution with a large surface area between the two phases, facilitating rapid extraction of the analyte. mdpi.com An ultrasonic-assisted DLLME (UA-DLLME) method has been developed for the simultaneous extraction of multiple sulfonamides, including this compound, from environmental water and seafood samples. mdpi.com

Solid-Phase Microextraction (SPME) : SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample, and the analyte partitions onto the coating. It is a solvent-free method that is simple and can be directly coupled with chromatographic systems. mdpi.com

Stir Bar Sorptive Extraction (SBSE) : This technique employs a magnetic stir bar coated with a sorbent material, usually polydimethylsiloxane (B3030410) (PDMS). The stir bar is placed in the sample, and the analyte is extracted onto the coating as the sample is stirred. mdpi.com

Microextraction by Packed Sorbent (MEPS) : MEPS is a miniaturized version of solid-phase extraction where the sorbent is packed into a syringe. This allows for the processing of small sample volumes and easy automation. nih.gov

The selection of a suitable extraction or microextraction method depends on the specific analytical requirements, including the nature of the sample matrix, the concentration of this compound, and the analytical instrument to be used for quantification.

Derivatization Strategies for Enhanced Detection and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis. For this compound, derivatization can enhance its detectability and selectivity, particularly in chromatographic methods. This is often necessary to improve volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for enhanced detection in liquid chromatography (LC).

Common derivatization strategies for sulfonamides, including this compound, involve targeting the primary aromatic amine group or the acidic sulfonamide nitrogen.

Alkylation : Reagents like diazomethane (B1218177) have been used to methylate sulfonamides. nih.gov However, the reaction with diazomethane can produce isomeric products, which may lead to erroneous results in GC analysis. nih.gov (Trimethylsilyl)diazomethane is a less explosive alternative that has been used for the nitrogen isotope analysis of sulfonamides by GC-isotope ratio mass spectrometry. nih.gov

Acylation : Fluorinated anhydrides are frequently used to convert amines into their fluoroacyl derivatives. This enhances their volatility and detectability by electron capture detection (ECD) in GC. jfda-online.com

Reaction with Fluorogenic Reagents : For LC with fluorescence detection, derivatization with reagents that introduce a fluorescent tag is a common approach. Fluorescamine, for example, reacts with the primary aromatic amine of sulfonamides to form a fluorescent derivative. This allows for highly sensitive and selective detection.

Reaction with Chromophoric Reagents : To enhance UV-Visible spectrophotometric detection, reagents that introduce a chromophoric moiety can be employed. 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) is a derivatizing agent that reacts with primary amines to yield a colored derivative. tandfonline.com

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction, avoiding the formation of interfering byproducts.

Table 1: Comparison of Derivatization Reagents for Sulfonamide Analysis

| Derivatizing Agent | Target Functional Group | Analytical Technique | Advantages |

|---|---|---|---|

| (Trimethylsilyl)diazomethane | Sulfonamide N-H | GC-IRMS | Less explosive than diazomethane. |

| Fluorescamine | Primary aromatic amine | HPLC-FLD | High sensitivity and selectivity. |

| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Primary aromatic amine | Spectrophotometry, HPLC-UV | Introduces a chromophore for enhanced UV detection. |

Immunochemical Methods (e.g., ELISA) for High-Throughput Screening

Immunochemical methods, particularly the enzyme-linked immunosorbent assay (ELISA), are powerful tools for the high-throughput screening of this compound and other sulfonamides in various matrices. These methods are based on the specific binding interaction between an antibody and its target antigen (in this case, the sulfonamide).

ELISAs offer several advantages, including high sensitivity, specificity, simplicity, and the ability to analyze a large number of samples simultaneously with minimal sample preparation. researchgate.netresearchgate.net

The most common format for sulfonamide detection is the competitive ELISA . In this format, the sulfonamide in the sample competes with a labeled sulfonamide (enzyme conjugate) for a limited number of antibody binding sites. The amount of bound enzyme conjugate is inversely proportional to the concentration of the sulfonamide in the sample.

Key aspects of immunochemical methods for this compound include:

Antibody Production : The development of highly specific and sensitive antibodies is crucial for a reliable immunoassay. Polyclonal and monoclonal antibodies have been raised against various sulfonamide haptens. nih.gov

Assay Format : Microtiter plates are commonly used as the solid phase for immobilizing either the antibody or the antigen. r-biopharm.com Magnetic nanoparticles have also been used to facilitate the separation of the antibody-bound fraction, improving the efficiency of the assay. nih.gov

Cross-Reactivity : A significant feature of many sulfonamide ELISAs is their broad-spectrum cross-reactivity, allowing for the detection of a wide range of sulfonamides with a single assay. r-biopharm.com The cross-reactivity of an ELISA for this compound can vary depending on the specific antibody used. For example, one commercially available multi-sulfonamide ELISA kit reports a cross-reactivity of 1.7% for this compound. r-biopharm.com

Applications : ELISAs have been successfully applied to the screening of sulfonamide residues in a variety of sample types, including milk, honey, eggs, tissue, and urine. nih.govr-biopharm.comnih.gov

While immunochemical methods are excellent for screening purposes, positive results are often confirmed by a reference method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to provide unambiguous identification and quantification.

Table 2: Performance Characteristics of a Multi-Sulfonamide ELISA

| Parameter | Value |

|---|---|

| Assay Principle | Competitive Enzyme Immunoassay |

| Matrices | Tissue, milk, honey, eggs, urine, shrimps r-biopharm.com |

| Cross-Reactivity (this compound) | 1.7% r-biopharm.com |

Development of Green Analytical Chemistry Approaches for this compound Analysis

Green analytical chemistry (GAC) is a growing field focused on developing analytical methods that are more environmentally friendly and safer for human health. The principles of GAC aim to reduce or eliminate the use and generation of hazardous substances throughout the analytical process.

For the analysis of this compound, several green approaches have been developed, focusing on sample preparation and chromatographic techniques.

Green Sample Preparation :

Modified QuEChERS : A modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has been developed for the extraction of this compound from soil. This method offers high recovery rates (102.91–111.26%) while minimizing solvent usage. researchgate.net